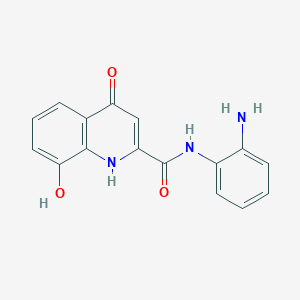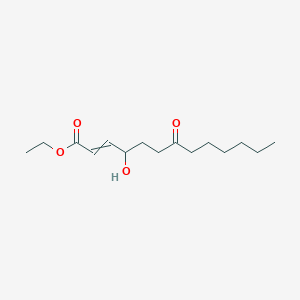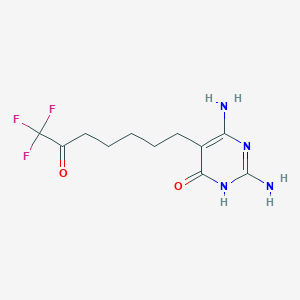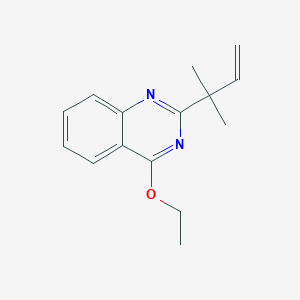![molecular formula C12H22O2Si B12605915 (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal CAS No. 646520-66-3](/img/structure/B12605915.png)
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a hex-4-ynal backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal typically involves the protection of an alcohol group with a TBS group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, sodium tetrachloroaurate(III) dihydrate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Deprotected alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group prevents unwanted side reactions, allowing for selective transformations at the aldehyde site. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}hex-4-ynal
- (2S)-2-{[tert-Butyl(triisopropyl)silyl]oxy}hex-4-ynal
- (2S)-2-{[tert-Butyl(phenyl)silyl]oxy}hex-4-ynal
Uniqueness
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is unique due to the specific steric and electronic properties imparted by the tert-butyl(dimethyl)silyl group. This makes it particularly useful in selective reactions where other protecting groups might fail. The compound’s stability and reactivity profile make it a valuable tool in synthetic organic chemistry.
Propiedades
Número CAS |
646520-66-3 |
|---|---|
Fórmula molecular |
C12H22O2Si |
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxyhex-4-ynal |
InChI |
InChI=1S/C12H22O2Si/c1-7-8-9-11(10-13)14-15(5,6)12(2,3)4/h10-11H,9H2,1-6H3/t11-/m0/s1 |
Clave InChI |
CNGUAWUMPGNDLC-NSHDSACASA-N |
SMILES isomérico |
CC#CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC#CCC(C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)



![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)


![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)

